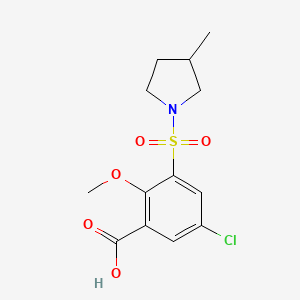![molecular formula C13H19FN2O2S B7587078 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine, also known as FP-MDMB-4en-PINACA, is a synthetic cannabinoid that has gained increasing attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA acts as a potent agonist of the cannabinoid receptor CB1 with a Ki value of 0.09 nM. It also exhibits high affinity for the CB2 receptor with a Ki value of 1.7 nM. The activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase, and modulation of ion channels. These effects ultimately lead to the release of neurotransmitters and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has been shown to induce a range of physiological and biochemical effects, including hypothermia, catalepsy, analgesia, and sedation. It also modulates the release of neurotransmitters such as dopamine, glutamate, and GABA. The exact mechanisms underlying these effects are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its high potency also presents a challenge in terms of dosing and safety considerations. Additionally, the lack of long-term safety data for 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA raises concerns about its potential toxicity and adverse effects.
Direcciones Futuras
Future research on 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA should focus on elucidating its mechanisms of action and identifying its potential therapeutic applications. This includes investigating its effects on various neurological and psychiatric disorders such as anxiety, depression, and addiction. Additionally, further studies are needed to determine the safety profile of 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA and its potential for abuse. Finally, the development of new synthetic cannabinoids with improved safety and efficacy profiles should be pursued.
Métodos De Síntesis
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA is synthesized through a multistep process involving the reaction of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with piperidine and sulfonyl chloride. The resulting compound is then subjected to N-methylation using formaldehyde and sodium cyanoborohydride. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has potential use in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological processes. It can be used to investigate the effects of cannabinoid receptor activation on neurotransmitter release, synaptic plasticity, and behavior. Additionally, 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA can be used to develop new therapeutic agents for the treatment of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-15-9-11-5-4-8-16(10-11)19(17,18)13-7-3-2-6-12(13)14/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQQIDWAVLCRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid](/img/structure/B7586999.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)

![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)